molecular formula C16H15N5O5S B8541054 8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-

8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-

Cat. No.: B8541054
M. Wt: 389.4 g/mol
InChI Key: LTLIUVRRAGSPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N5O5S

Molecular Weight

389.4 g/mol

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-quinolin-8-ylsulfonylurea

InChI

InChI=1S/C16H15N5O5S/c1-25-12-9-13(26-2)19-15(18-12)20-16(22)21-27(23,24)11-7-3-5-10-6-4-8-17-14(10)11/h3-9H,1-2H3,(H2,18,19,20,21,22)

InChI Key

LTLIUVRRAGSPIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.86 g sodium methoxide in 15 ml methanol is added 1.6 g of N-[(4,6-dichloropyrimidin-2-yl)aminocarbonyl]-8-quinolinesulfonamide portionwise. This mixture is then heated to reflux temperature for 2 hours. The resultant white suspension is cooled to room temperature and filtered. The filtered white solid is dissolved up in a minimum amount of water and carefully acidified with 10% aqueous hydrochloric acid. The resultant white solid is filtered to give 0.65 g, m.p. 175°-177° C.
Name
sodium methoxide
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.